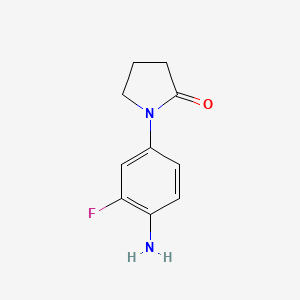

1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one

Description

Overview of Pyrrolidin-2-one Scaffolds in Chemical Biology Research

The pyrrolidin-2-one, a five-membered lactam ring, is a significant scaffold in medicinal chemistry and chemical biology due to its presence in a wide array of natural and synthetic bioactive compounds. rdd.edu.iq This structural motif is valued for several key characteristics that make it an attractive starting point for drug design. nih.govnih.gov

One of the primary advantages of the pyrrolidin-2-one scaffold is its three-dimensional nature, stemming from its sp³-hybridized carbon atoms. nih.govnih.gov This non-planar structure allows for the efficient exploration of pharmacophore space, enabling molecules to adopt specific conformations for optimal interaction with biological targets. nih.govnih.gov The stereochemistry of the pyrrolidine (B122466) ring is another crucial feature, as the presence of chiral centers can lead to different biological profiles for different stereoisomers. nih.govresearchgate.net This is particularly important as biological targets like proteins are often enantioselective. nih.govresearchgate.net

The versatility of the pyrrolidin-2-one core allows for functionalization at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas. ontosight.aifrontiersin.org

Table 1: Reported Biological Activities of Pyrrolidin-2-one Derivatives

| Therapeutic Area | Specific Activity |

|---|---|

| Oncology | Anticancer, Antitumoral rdd.edu.iqontosight.aifrontiersin.org |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral rdd.edu.iqontosight.aifrontiersin.org |

| Neurology | Neuroprotective, Anticonvulsant, Acetylcholinesterase Inhibition ontosight.aifrontiersin.orgresearchgate.net |

| Inflammation | Anti-inflammatory frontiersin.org |

The pyrrolidine ring is a core component of many natural products, especially alkaloids, which have shown diverse biological effects. nih.gov Its prevalence in nature underscores its evolutionary selection as a privileged structure for biological interactions. nih.gov

Rationale for Investigating Aminofluorophenyl-Substituted Pyrrolidin-2-ones

The strategic combination of an aminofluorophenyl group with the pyrrolidin-2-one scaffold is driven by established principles in medicinal chemistry aimed at enhancing drug-like properties. The introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with target proteins. nih.gov

Specifically, the fluorophenyl group has been shown to confer potent biological activity in various contexts. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents were associated with better in vitro potency. nih.gov The amino group, on the other hand, can serve as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets. Furthermore, the amino group provides a handle for further chemical modifications.

The 4-amino-3-fluorophenyl moiety, in particular, has been incorporated into potent and selective kinase inhibitors. researchgate.net Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The substitution pattern on the phenyl ring is crucial for achieving desired potency and selectivity. Therefore, the rationale for investigating 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one is based on the hypothesis that combining the favorable structural and stereochemical properties of the pyrrolidin-2-one scaffold with the electronically-modulating and binding-enhancing features of the aminofluorophenyl group could lead to novel therapeutic agents with improved pharmacological profiles.

Historical Context and Current Research Landscape of Analogous Compounds

The pyrrolidine nucleus has been a subject of scientific interest for a considerable time, with its derivatives forming the basis for numerous pharmaceuticals. nih.gov The historical development of pyrrolidine-containing drugs has seen their application in a wide range of medical conditions. For example, Protirelin, a synthetic peptide hormone containing a pyrrolidine-2-carboxamide (B126068) core, has been used in the treatment of epilepsy in children. nih.gov Other analogues, such as Remoxypride, were developed as antipsychotic agents for schizophrenia. nih.gov

The current research landscape continues to build on this historical foundation, with a focus on developing novel pyrrolidine-based compounds for various diseases. frontiersin.org A significant area of investigation is in the field of oncology, where pyrrolidine derivatives are being explored as anticancer agents. rdd.edu.iqnih.gov In the realm of infectious diseases, these compounds are being studied for their potential as antibacterial, antifungal, and antiviral agents. frontiersin.orgnih.gov

Furthermore, the versatility of the pyrrolidine scaffold has led to its use in developing treatments for neurodegenerative disorders like Alzheimer's disease by designing inhibitors of enzymes such as acetylcholinesterase. researchgate.net The ongoing research into polysubstituted pyrrolidines and their hybrid molecules, which incorporate other pharmacologically important moieties, demonstrates the sustained interest in this chemical architecture for the discovery of new drug candidates. frontiersin.org The continuous exploration of structure-activity relationships (SAR) of these analogues aims to refine their biological activity and optimize their therapeutic potential. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1-(4-amino-3-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H11FN2O/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |

InChI Key |

PQDVWFGFPJKPLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Amino 3 Fluorophenyl Pyrrolidin 2 One and Derivatives

Strategies for Pyrrolidin-2-one Ring Formation

The formation of the γ-lactam (pyrrolidin-2-one) ring is a critical step in the synthesis. Various methods have been developed, ranging from catalyzed reactions to multi-step sequences, to create this heterocyclic core.

A direct and efficient method for forming N-substituted pyrrolidin-2-ones involves the reaction of primary amines with γ-butyrolactone or its derivatives. rdd.edu.iq Lewis acids are often employed to catalyze this transformation. One such approach involves the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane (B1198618) with a primary amine, such as a substituted aniline (B41778). mdpi.comresearchgate.net This reaction forms a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. mdpi.comresearchgate.net A variety of Lewis acids can be utilized, and the reaction conditions can be optimized for different substrates. mdpi.com

For instance, the reaction of a donor-acceptor cyclopropane with an aniline in the presence of a Lewis acid catalyst can proceed to the γ-amino ester, which upon heating with acetic acid in toluene, cyclizes to the pyrrolidin-2-one. mdpi.com This one-pot transformation is efficient for a range of substituted anilines and cyclopropanes. mdpi.comnih.gov

Multi-step syntheses offer greater flexibility for creating highly functionalized pyrrolidin-2-ones. nih.gov These approaches often start from acyclic precursors that are systematically modified and then cyclized. For example, a sequence might begin with a Michael addition, followed by rearrangement and cyclization to form the pyrrolidine (B122466) ring. rsc.org Another strategy involves the partial hydrogenation of succinimide (B58015) or the ammonolysis of γ-butyrolactone. rdd.edu.iq

The synthesis can also commence from commercially available starting materials like Boc-protected trans-4-hydroxy-L-proline, which can be esterified and then oxidized to a ketoproline derivative as a key intermediate for further elaboration. mdpi.com These multi-step pathways allow for the precise installation of various substituents on the pyrrolidin-2-one scaffold. researchgate.net

Introduction of Fluorinated Aromatic Moieties

The introduction of the 3-fluoro-4-aminophenyl group onto the nitrogen of the pyrrolidin-2-one ring is a key step. A common method to achieve this N-arylation is through the reaction of pyrrolidin-2-one with a suitably substituted fluorinated aromatic compound. This is often accomplished by reacting pyrrolidin-2-one with an aryl halide, such as 1,2-difluoro-4-nitrobenzene, in the presence of a base.

The synthesis of fluorinated indolizidinone derivatives, which share the pyrrolidinone core, has been achieved through an enantioselective intramolecular aza-Michael reaction of conjugated amides. nih.gov This highlights the possibility of incorporating fluorine-containing moieties early in the synthetic sequence. nih.gov

Incorporation of Amino Substituents

The amino group on the phenyl ring is typically introduced by the reduction of a nitro group precursor. For the synthesis of 1-(4-amino-3-fluorophenyl)pyrrolidin-2-one, a common strategy involves the initial synthesis of 1-(3-fluoro-4-nitrophenyl)pyrrolidin-2-one. The nitro group of this intermediate is then reduced to the corresponding amine.

Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like iron or tin in acidic media, are effective for this transformation. For example, Raney Nickel-catalyzed hydrogenation is known for its selectivity in reducing nitriles to amines, which can be adapted for nitro group reductions. chemrxiv.org

Enantioselective and Diastereoselective Synthesis of Pyrrolidin-2-one Analogues

The development of stereoselective methods is crucial for producing chiral pyrrolidin-2-one analogues, which are important in drug discovery. mdpi.com Both enantioselective and diastereoselective approaches have been explored.

Enantioselective synthesis can be achieved using chiral catalysts or chiral auxiliaries. For example, transaminases have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers. acs.org Another approach involves an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov

Diastereoselective methods often rely on the influence of existing stereocenters in the starting material or intermediates. acs.org For instance, 1,3-dipolar cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity, creating up to four stereogenic centers. acs.org

| Stereoselective Method | Key Features | Example Application |

| Enzyme Catalysis | Utilizes enzymes like transaminases for high enantioselectivity. acs.org | Asymmetric synthesis of 2-substituted pyrrolidines. acs.org |

| Chiral Acid Catalysis | Employs chiral Brønsted acids (e.g., phosphoric acids) to control stereochemistry. nih.gov | Enantioselective intramolecular aza-Michael reaction. nih.gov |

| 1,3-Dipolar Cycloaddition | Can create multiple stereocenters in a single step with high diastereocontrol. acs.org | Synthesis of polysubstituted pyrrolidines. acs.org |

| Chiral Pool Synthesis | Starts from readily available chiral molecules like proline or hydroxyproline. mdpi.comnih.gov | Synthesis of various pyrrolidine-containing drugs. mdpi.comnih.gov |

Investigation of Reaction Mechanisms in Pyrrolidin-2-one Synthesis

Understanding the reaction mechanisms is essential for optimizing synthetic routes and developing new methodologies. For the formation of the pyrrolidin-2-one ring, mechanistic studies have focused on various aspects of the key reactions.

In Lewis acid-catalyzed ring-opening of cyclopropanes followed by lactamization, the role of the catalyst is to activate the cyclopropane ring towards nucleophilic attack by the amine. mdpi.com The subsequent cyclization of the γ-amino ester intermediate is often thermally or acid-promoted. mdpi.com

Computational studies have been employed to elucidate the mechanisms of complex transformations leading to pyrrolidinone derivatives. For instance, quantum chemical studies have detailed the stages of one-pot syntheses, including Michael additions, Nef-type rearrangements, and the final cyclization to form the pyrrolidine ring, calculating the energy barriers for each step. rsc.org These theoretical investigations provide insights into reaction pathways and selectivity. beilstein-journals.org

Post-Synthetic Modifications and Functionalization of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring, a five-membered γ-lactam structure, is a prevalent scaffold in numerous pharmacologically active compounds. nih.govfrontiersin.org Its utility is enhanced by the potential for post-synthetic modification, allowing for the diversification of lead compounds to optimize their biological activity, selectivity, and pharmacokinetic properties. The functionalization of the 1-arylpyrrolidin-2-one core, such as that in this compound, can be approached by targeting several key reactive sites: the aromatic amine, the phenyl ring, and the lactam ring itself.

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations. Standard peptide coupling conditions can be employed to introduce a variety of carboxylic acids, effectively creating a library of amide derivatives. rsc.org This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, reacting the amino group with suitably substituted acid chlorides can yield diverse amide analogs. acs.org Similarly, sulfonylation reactions with various sulfonyl chlorides can produce a series of sulfonamides, which are important functional groups in many therapeutic agents.

The pyrrolidin-2-one ring itself offers several positions for functionalization. While the nitrogen atom is already substituted in the parent compound, modifications at the carbon atoms of the lactam ring are well-documented for related structures. The C3 and C5 positions are particularly amenable to substitution, which can be introduced during the synthesis of the core structure or, in some cases, post-synthetically. mdpi.comnih.gov For example, multicomponent reactions can be used to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can then be further functionalized with nucleophiles at the 3-position. nih.gov Acyl or aroyl groups can also be introduced at the 4-position of the pyrrolidin-2-one ring system. nih.gov

Furthermore, the development of dual catalytic systems, such as Rh(II)/Pd(0) catalysis, has provided efficient pathways for constructing highly functionalized and polysubstituted pyrrolidines through cascade reactions. researchgate.net Such methodologies can be adapted to introduce diverse substituents onto the pyrrolidin core, significantly expanding the chemical space accessible from a common intermediate.

The table below summarizes potential modifications at the key reactive sites of the this compound scaffold, based on established chemical transformations for analogous structures.

| Reactive Site | Modification Type | Reagents & Conditions | Resulting Functional Group |

| Aryl Amino Group | Acylation / Amide Formation | Carboxylic Acid, Peptide Coupling Agent (e.g., DMT-MM) | Amide |

| Acid Chloride, Base | Amide | ||

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | |

| Pyrrolidin-2-one Ring (C3-C5) | Alkylation | Alkyl Halide, Base (for enolate formation) | C-Alkyl group |

| Acylation | Acylating Agent (e.g., Acid Chloride) | C-Acyl group | |

| Cycloaddition | 1,3-Dipolar Cycloaddition precursors | Substituted Pyrrolidine |

These functionalization strategies are crucial for developing derivatives with tailored properties. For example, a novel chiral derivatization reagent, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, was developed for the enantiospecific determination of chiral carboxylic acids, highlighting how modifications to the aminopyrrolidine structure can create valuable analytical tools. researchgate.net Similarly, derivatization of analogous aminophenyl structures has been shown to significantly improve detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC/ESI-MS/MS). nih.govrowan.edunsf.gov These examples underscore the broad potential of post-synthetic modification and functionalization of the this compound core for various applications in medicinal chemistry and beyond.

Computational and Theoretical Investigations of 1 4 Amino 3 Fluorophenyl Pyrrolidin 2 One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure, reactivity, and other molecular properties of compounds like 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For analogues of the target compound, these calculations help elucidate how different substituents on the phenyl or pyrrolidinone rings alter the electronic properties. For instance, studies on similar aromatic compounds have used DFT to calculate parameters that correlate with their biological activity. researchgate.netnih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into how the molecule might interact with biological targets through hydrogen bonds or electrostatic interactions. researchgate.net For this compound, the amino group and the carbonyl oxygen of the pyrrolidinone ring are expected to be key sites for such interactions.

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | Varies with substitution | Measures polarity, influencing solubility and binding. |

| Molecular Electrostatic Potential (MEP) | Negative potential near heteroatoms (O, N) | Predicts sites for non-covalent interactions. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in identifying potential biological targets for compounds like this compound and elucidating the molecular basis of their activity. The pyrrolidinone scaffold is a common feature in inhibitors of various enzymes, particularly protein kinases. nih.gov

Docking simulations involve placing the 3D structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Studies on pyrrolidinone analogues have explored their potential as inhibitors for targets such as Cyclin-Dependent Kinase 5 (Cdk5), Myeloid Cell Leukemia-1 (Mcl-1), and Acetylcholinesterase (AChE). nih.govnih.govresearchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For this compound, the amino group, fluorine atom, and carbonyl oxygen are predicted to be critical pharmacophoric features that engage in specific interactions with target residues. For example, docking studies on similar kinase inhibitors show that the core structure often forms hydrogen bonds within the ATP-binding site. nih.govresearchgate.net

| Analogue Scaffold | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrolidine-2,3-dione | Cdk5/p25 | > -9.0 | Cys83, Asp86, Lys33 nih.gov |

| Substituted Pyrrolidin-2-one | AChE (PDB: 4EY7) | -10.0 to -18.6 | Tyr337, Phe338, Trp86 researchgate.net |

| Pyrrolidine (B122466) derivatives | Mcl-1 | Not specified | Met250, Arg263, Gly262 nih.gov |

| Benzonaphthyridine derivative | BRD4-BD1 | -10.2 | Asn140, Tyr97 mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, typically on the nanosecond scale, providing insights into the stability of the binding pose and the flexibility of the system. researchgate.net

For analogues of this compound, MD simulations are often used to validate the results of docking studies. nih.govresearchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess whether the key interactions predicted by docking are maintained over time. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation period suggests that the ligand remains securely in the binding pocket. nih.gov These simulations can also reveal subtle conformational changes in the protein upon ligand binding, which are crucial for understanding the mechanism of action. MD simulations for pyrrolidinone derivatives have been performed for periods ranging from 30 to 100 nanoseconds to confirm the stability of the predicted binding modes. nih.govnih.gov

| Analogue-Target Complex | Simulation Time | Key Finding |

|---|---|---|

| Pyrrolidine-2,3-dione derivatives with Cdk5/p25 | 30 ns | Complexes remained stable with an average RMSD of ~2.15 Å. nih.gov |

| Pyrrolidin-2-one derivatives with AChE | 100 ns | Docking poses were confirmed to be stable. researchgate.net |

| Pyrrolidine derivatives with Mcl-1 | 100 ns | Compounds demonstrated stability within the target protein binding site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. These models are built using a "training set" of compounds with known activities and are validated using a "test set."

QSAR studies on pyrrolidinone and pyrrolidine analogues have successfully modeled their inhibitory activities against targets like Dipeptidyl Peptidase IV (DPP-IV) and Mcl-1. nih.govnih.gov The models are based on molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to derive the mathematical relationship. nih.gov The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. medsci.org For kinase inhibitors with a pyrrolidinone scaffold, a pharmacophore model might include features corresponding to the key interaction points within the ATP binding site. mdpi.com This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are likely to be active.

| Target/Activity | Model Type | Q² (Cross-validation) | R² (Correlation) | R²pred (External Prediction) |

|---|---|---|---|---|

| Mcl-1 Inhibitors | CoMFA | 0.689 | 0.999 | 0.986 nih.gov |

| Mcl-1 Inhibitors | CoMSIA | 0.614 | 0.923 | 0.815 nih.gov |

| Antiarrhythmic Agents | 3-Descriptor MLR | Not specified | ~0.91 | Validated nih.gov |

In Silico Prediction of Molecular Interactions and Potential Targets

Beyond single-target docking, broader in silico approaches are used to predict the full spectrum of molecular interactions and potential biological targets for a given compound. This process, often called "target fishing" or "target prediction," is vital for understanding a compound's mechanism of action, predicting potential off-target effects, and identifying opportunities for drug repurposing. mdpi.com

For a novel compound like this compound, ligand-based methods can be employed. These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov The structure of the query compound is compared to large databases of compounds with known biological targets (e.g., ChEMBL) using 2D or 3D similarity metrics. Potential targets are then inferred from the known targets of the most similar database compounds. mdpi.com

Another powerful technique is reverse pharmacophore mapping, where a compound is screened against a library of pharmacophore models derived from the binding sites of many different proteins. A match suggests a potential interaction between the compound and that protein, which can then be confirmed with molecular docking and experimental assays. mdpi.com These chemogenomic approaches, which combine information about chemical structures and protein targets, are essential for navigating the complex landscape of polypharmacology and identifying the most promising therapeutic avenues for new chemical entities. nih.gov

Structure Activity Relationship Sar Studies of Aminofluorophenyl Pyrrolidin 2 One Derivatives

Influence of Fluorine Substitution Pattern on Biological Efficacy and Selectivity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to modulate their biological properties, including metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net For derivatives of 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one, the position and number of fluorine atoms on the phenyl ring are critical determinants of efficacy and selectivity.

Research on structurally related phenylpyrrolidin-2-one derivatives, such as those targeting the synaptic vesicle protein 2A (SV2A), demonstrates that fluorination significantly impacts binding affinity. acs.org Studies on these related compounds show that mono- and di-fluorinated analogs can exhibit potent and selective binding. acs.org The strategic placement of fluorine can lead to enhanced interactions with the target protein, potentially through favorable electrostatic or hydrophobic contacts. researchgate.net

The degree of fluorination also plays a key role. For instance, in some classes of compounds, a para-F substituent on a phenyl ring has been shown to improve EC50 values. nih.gov Conversely, in other systems, increasing the number of fluorine substitutions does not always lead to improved activity. In a series of substituted pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones, the halogen substitution pattern on an adjacent pyridine ring showed a clear trend where affinity decreased with the increasing electronegativity of the halogen (I > Br > Cl > F). acs.orgnih.gov This suggests that while fluorine's unique properties are valuable, an optimal balance of steric and electronic factors is necessary for maximal biological effect. nih.gov

The following table, adapted from studies on related SV2A ligands, illustrates how different halogen substituents on a heterocyclic ring attached to the pyrrolidin-2-one core can influence binding affinity.

| Compound Series | Substitution (at meta-position of pyridine) | Binding Affinity (Ki, nM) |

|---|---|---|

| Halogen Series | Iodine | 5.1 |

| Halogen Series | Bromine | 5.7 |

| Halogen Series | Chlorine | 14 |

| Halogen Series | Fluorine | 23 |

Data adapted from studies on substituted pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones, which are structurally related to the subject compound class. acs.orgnih.gov

Role of the Amino Group in Modulating Receptor Binding or Enzyme Inhibition

The amino group is a crucial functional group in many pharmacologically active compounds, often serving as a key interaction point with biological targets. mdpi.com In the context of this compound derivatives, the primary amino group at the C4 position of the phenyl ring is expected to significantly influence receptor binding or enzyme inhibition. It can act as a hydrogen bond donor, forming critical connections with amino acid residues such as aspartate, glutamate, or serine in a protein's active site.

Furthermore, the basicity of the amino group, which is modulated by the electron-withdrawing effect of the adjacent fluorine atom, can be pivotal for ionic interactions with acidic residues within a binding pocket. sci-hub.box The presence of a free amino group can be a strong nucleophile, which may influence the compound's reactivity and interactions with biomolecules. mdpi.com The position of the amino group is also critical; its location ortho to the fluorine atom and para to the point of attachment to the pyrrolidinone ring creates a specific electronic and steric profile that dictates its interaction capabilities.

Conformational Effects of Pyrrolidin-2-one Ring Substitutions on Bioactivity

The pyrrolidin-2-one ring is a five-membered, non-planar scaffold that confers a distinct three-dimensional (3D) shape to molecules. researchgate.netunipa.it This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various energetically favorable conformations, which is a key advantage in drug design for exploring pharmacophore space. nih.govresearchgate.net Inductive and stereoelectronic factors from substituents on the ring can influence this "puckering," effectively locking the ring into specific conformations. nih.gov

For proline, a related pyrrolidine (B122466) derivative, substituents at the C4 position can control the ring's pucker, leading to two specific conformations known as Cγ-exo and Cγ-endo. nih.gov This conformational control is critical for pharmacological efficacy, as the precise spatial arrangement of substituents is often required for optimal interaction with a biological target. nih.gov For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the transposition of a methyl group from the C3 to the C4 position on the pyrrolidinone ring resulted in a loss of potency, highlighting the sensitivity of bioactivity to the precise substituent location and the resulting conformational changes. nih.gov Therefore, any substitutions on the pyrrolidin-2-one ring of the title compound would be expected to significantly affect its 3D structure and, consequently, its biological activity.

Aromatic Ring Modifications and Their Impact on Molecular Recognition

The 4-amino-3-fluorophenyl moiety is a critical component for molecular recognition. However, modifying this aromatic ring is a common strategy in medicinal chemistry to fine-tune a compound's properties. Replacing the phenyl ring with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can address issues related to potency, selectivity, and pharmacokinetics. nih.gov

Below is a conceptual table of potential bioisosteric replacements for the aminofluorophenyl ring and their potential impact on compound properties.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 4-Amino-3-fluorophenyl | Pyridinyl | Introduce a hydrogen bond acceptor (N atom) to probe new interactions; can improve solubility. |

| 4-Amino-3-fluorophenyl | Pyrimidinyl | Offers multiple points for hydrogen bonding and can alter the vector of substituents. |

| 4-Amino-3-fluorophenyl | Thienyl (Thiophene ring) | Modifies electronic properties and size while maintaining aromaticity; can improve metabolic stability. |

| 4-Amino-3-fluorophenyl | Pyrazolyl | Presents different hydrogen bond donor/acceptor patterns and can alter the orientation of other substituents. |

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral and can differentiate between stereoisomers. unipa.itmdpi.com The pyrrolidine scaffold can possess multiple stereogenic carbons, leading to a variety of stereoisomers. nih.govunipa.it If the pyrrolidin-2-one ring in the aminofluorophenyl derivatives is substituted, creating a chiral center, it is highly probable that the resulting enantiomers or diastereomers will exhibit different biological profiles. researchgate.netunipa.it

This stereoselectivity arises because one isomer (the eutomer) typically has a much better geometric and electronic fit with the target binding site than the other isomer (the distomer). mdpi.com The differential binding can result in one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than its counterpart. mdpi.com The synthesis of optically pure compounds is therefore a crucial aspect of drug development for pyrrolidine-containing agents to maximize therapeutic benefit and minimize potential side effects associated with the less active or inactive isomer. nih.govmdpi.com

The following table provides a hypothetical illustration of how enantiomers of a substituted aminofluorophenyl pyrrolidin-2-one derivative might display different biological activities.

| Compound | Stereoisomer | Hypothetical Biological Activity (IC50, nM) | Comment |

|---|---|---|---|

| 4-Methyl-1-(4-amino-3-fluorophenyl)pyrrolidin-2-one | (R)-enantiomer | 10 | The eutomer, showing high potency due to optimal fit with the target. |

| (S)-enantiomer | 1500 | The distomer, showing significantly lower potency. |

Future Directions and Advanced Academic Research Perspectives

Rational Design of Next-Generation Pyrrolidin-2-one Analogues for Targeted Biological Modulations

The rational design of new analogues based on the 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one scaffold is a cornerstone of future research. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the chemical synthesis of next-generation compounds. nih.govnih.gov The pyrrolidin-2-one ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to its three-dimensional nature. nih.govnih.gov

Key strategies in the rational design process will include:

Modification of the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate electronic properties and steric interactions with the target protein.

Bioisosteric Replacement of the Fluorine Atom: Replacing the fluorine with other halogen atoms or small functional groups can fine-tune binding affinity and metabolic stability.

Substitution on the Pyrrolidin-2-one Ring: Introducing substituents on the pyrrolidinone ring can influence the molecule's conformation and introduce new interaction points. mdpi.com

Computational modeling, including quantum mechanical calculations, can aid in predicting the photophysical and electronic properties of newly designed fluorophores and other analogues. nih.gov This predictive power allows for a more focused and efficient synthetic effort, prioritizing compounds with the highest likelihood of desired activity.

| Structural Moiety | Modification Strategy | Scientific Rationale | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate pKa of the amino group and aromatic interactions (π-π stacking, cation-π). | Enhanced binding affinity and selectivity. |

| Amino Group | Conversion to amides, sulfonamides, or ureas | Introduce new hydrogen bond donor/acceptor patterns and alter solubility. | Improved target engagement and pharmacokinetic profile. |

| Fluorine Atom | Replacement with Cl, Br, CN, or CH3 groups | Alter lipophilicity and steric profile; investigate the role of the halogen bond. | Fine-tuning of potency and metabolic stability. |

| Pyrrolidin-2-one Ring | Introduction of alkyl or aryl groups at C3, C4, or C5 positions | Introduce chirality and explore new binding pockets within the target protein. nih.gov | Increased potency and potential for stereospecific interactions. |

Integration of High-Throughput Screening and Lead Compound Identification

High-Throughput Screening (HTS) represents a powerful methodology for rapidly evaluating large libraries of chemical compounds to identify "hits" with activity against a specific biological target. For this compound, a combinatorial library of analogues can be synthesized and screened against a diverse panel of targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in disease. researchgate.net

The HTS workflow involves several key stages:

Library Generation: Synthesis of a diverse library of analogues based on the core scaffold.

Assay Development: Creation of a robust and sensitive biochemical or cell-based assay suitable for automated screening.

Screening Campaign: Rapid testing of the entire compound library to measure activity in the developed assay.

Hit Confirmation and Validation: Re-testing of initial hits to confirm their activity and rule out false positives.

Lead Optimization: The most promising hits are then subjected to the rational design principles described in the previous section to generate lead compounds with improved properties.

The discovery of novel inhibitors of p38 MAP kinase from HTS demonstrates the power of this approach in identifying new chemical classes for therapeutic intervention. nih.gov

| Phase | Key Activities | Objective | Example Technology |

|---|---|---|---|

| 1. Preparation | Synthesize and purify a diverse chemical library of analogues. | Generate a wide range of chemical structures for screening. | Automated parallel synthesis. |

| 2. Assay Development | Optimize a biological assay for sensitivity, specificity, and automation. | Ensure reliable detection of compound activity. | Fluorescence Resonance Energy Transfer (FRET), AlphaScreen. |

| 3. Primary Screen | Screen the entire library at a single concentration. | Identify initial "hit" compounds. | Robotic liquid handling systems. |

| 4. Hit Confirmation | Re-test hits from the primary screen. | Confirm activity and eliminate false positives. | Dose-response curve generation. |

| 5. Lead Identification | Characterize confirmed hits for potency, selectivity, and initial ADME properties. | Select the most promising compounds for lead optimization. | Cell-based assays, initial metabolic stability tests. |

Advanced Spectroscopic Techniques for Detailed Conformational and Interaction Analysis

A deep understanding of the three-dimensional structure of this compound and how it interacts with its biological targets is critical for rational drug design. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are essential for confirming the chemical structure of newly synthesized analogues. nih.gov Furthermore, techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can be used to study the binding of ligands to protein targets, identifying the specific parts of the molecule that are in close contact with the receptor.

X-ray Crystallography: When a compound can be co-crystallized with its target protein, X-ray crystallography provides an atomic-level map of the binding interactions. nih.gov This information is invaluable for understanding the basis of molecular recognition and guiding further optimization efforts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of compounds. nih.gov Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into conformational changes in a protein upon ligand binding.

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of novel analogues. | Confirmation of covalent structure and stereochemistry. nih.gov |

| X-ray Crystallography | Determination of the 3D structure of ligand-protein complexes. | Precise binding mode, key intermolecular interactions (H-bonds, hydrophobic contacts). nih.gov |

| Saturation Transfer Difference (STD) NMR | Analysis of ligand-receptor binding. | Identification of the ligand's binding epitope. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula. | Exact mass and elemental composition. nih.gov |

Synergistic Application of Computational and Experimental Methodologies for Predictive Modeling

The integration of computational modeling with experimental validation is a powerful paradigm in modern drug discovery. nih.gov This synergistic approach accelerates the design-synthesize-test-analyze cycle. For the this compound scaffold, this involves using computational tools to predict the properties of virtual compounds, which are then synthesized and tested experimentally. The experimental data is then used to refine and improve the predictive models.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and allowing for the prioritization of compounds for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding interactions and helping to assess the stability of the complex. nih.govnih.gov

| Computational Method | Objective | Experimental Validation | Feedback Loop |

|---|---|---|---|

| Molecular Docking | Predict binding mode and rank virtual compounds. | X-ray crystallography, STD NMR. | Refine docking protocol based on experimental binding mode. |

| 3D-QSAR | Develop a predictive model of biological activity. | In vitro biological assays (e.g., IC50 determination). | Expand the training set with new experimental data to improve model accuracy. nih.gov |

| Molecular Dynamics | Assess the stability of the ligand-protein complex. | Biophysical techniques (e.g., Surface Plasmon Resonance). | Inform the design of analogues with improved residence time. |

| ADME/Tox Prediction | Predict pharmacokinetic and toxicity profiles. | In vitro ADME assays (e.g., metabolic stability, permeability). | Build more accurate predictive models based on experimental ADME data. |

Exploration of Novel Biological Targets for Pyrrolidin-2-one Scaffolds in Chemical Biology

The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govnih.gov While existing research may point towards certain activities, a key future direction is the unbiased exploration of novel targets for this compound and its derivatives. This can be achieved through techniques like chemical proteomics and phenotypic screening.

Pyrrolidinone derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents. ontosight.ai This versatility suggests that the this compound scaffold could be adapted to target proteins involved in these and other disease areas. For instance, its structural features could make it a candidate for inhibiting protein-protein interactions (PPIs) or targeting enzymes in neuroinflammatory pathways. nih.gov

| Therapeutic Area | Potential Target Class | Rationale | Screening Approach |

|---|---|---|---|

| Oncology | Kinases, Protein-Protein Interactions (e.g., β-catenin/BCL9) | Many kinase inhibitors and PPI modulators feature heterocyclic scaffolds. The pyrrolidinone core can serve as a rigid scaffold to orient functional groups for optimal binding. acs.org | Kinase inhibitor panels, AlphaScreen for PPIs. |

| Neurodegenerative Diseases | Formyl Peptide Receptor 2 (FPR2), enzymes involved in neuroinflammation. | Pyrrolidinone-based agonists of FPR2 have shown anti-inflammatory properties in CNS models. nih.gov The scaffold could be optimized for brain penetration. | Cell-based assays measuring cytokine release from microglia. |

| Infectious Diseases | Viral or bacterial enzymes. | The pyrrolidinone scaffold is present in various natural and synthetic compounds with antimicrobial activity. ontosight.airesearchgate.net | Enzyme inhibition assays, whole-cell bacterial or viral growth inhibition assays. |

| Metabolic Diseases | Fatty Acid Binding Proteins (FABPs), G-Protein Coupled Receptors (e.g., GPR119). | Scaffold hopping from known inhibitors or agonists could lead to novel pyrrolidinone-based modulators. nih.govmdpi.com | Binding assays, functional cell-based assays (e.g., cAMP measurement). |

Development of Analytical Methodologies for Research Purity and Identification of Novel Analogues

As research progresses into novel analogues of this compound, the development of robust and specific analytical methodologies is crucial. These methods are essential for ensuring the purity of synthesized compounds, quantifying them in biological matrices, and identifying metabolites or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment of synthesized compounds. nih.gov Method development will focus on achieving optimal separation of the parent compound from starting materials, byproducts, and potential isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is vital for confirming the identity of compounds and for quantitative analysis in complex biological samples (e.g., plasma, tissue homogenates) during pharmacokinetic studies. nih.gov It is also the primary tool for identifying metabolites.

Chiral Chromatography: For analogues that are synthesized as racemates or diastereomeric mixtures, chiral chromatography is necessary to separate the individual stereoisomers, as they often exhibit different biological activities and pharmacokinetic properties. nih.gov

| Methodology | Primary Application | Key Parameters for Development |

|---|---|---|

| Reversed-Phase HPLC | Purity determination of final compounds and intermediates. | Column chemistry (e.g., C18), mobile phase composition, gradient, UV detection wavelength. nih.gov |

| LC-MS/MS | Quantification in pharmacokinetic studies; metabolite identification. | Ionization source (e.g., ESI), selection of parent and fragment ions (MRM). |

| Chiral HPLC | Separation of enantiomers or diastereomers. | Chiral stationary phase selection, mobile phase modifiers. |

| ¹H NMR | Structural confirmation and purity assessment against known standards. | Use of internal standards for quantitative NMR (qNMR). |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, including fluorination and cyclization. For example, a related pyrrolidinone derivative was synthesized using a palladium-catalyzed coupling reaction under inert conditions (80°C, 12 hr), achieving yields of ~70% . Key factors include solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and purification via column chromatography. Contradictions in yield may arise from trace moisture or oxygen, necessitating strict inert atmosphere protocols.

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the pyrrolidin-2-one ring and fluorophenyl group. For example, NMR peaks at δ 2.5–3.5 ppm correspond to the pyrrolidinone protons, while aromatic protons appear at δ 6.8–7.2 ppm .

- HPLC-MS : Used to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 195.2) .

- XRPD : A representative X-ray powder diffraction pattern (e.g., peaks at 2θ = 14.7°, 17.9°, 35.5°) confirms crystallinity .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Protective Measures : Use nitrile gloves, respiratory protection (P95 masks for particulates), and fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsion angles. For instance, a related fluorophenyl-pyrrolidinone derivative showed a monoclinic crystal system (P2/n) with a = 10.35 Å, b = 9.23 Å, and β = 91.09°, confirming spatial arrangement . Discrepancies between computational (DFT) and experimental data often arise from solvent effects in crystallization, requiring lattice parameter refinement.

Q. What computational modeling approaches predict the compound’s reactivity and pharmacophore interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electrophilic sites (e.g., fluorophenyl ring’s para-amino group) .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The pyrrolidinone ring’s carbonyl group shows hydrogen bonding with active-site residues (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations : Assess stability in aqueous solutions (e.g., RMSD < 2.0 Å over 100 ns) to validate bioavailability .

Q. How do structural modifications (e.g., fluorination position) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare 3-fluoro vs. 4-fluoro analogs in enzyme inhibition assays. For example, 4-fluoro derivatives exhibit 10-fold higher IC against tyrosine kinases due to enhanced electron-withdrawing effects .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (e.g., t = 45 min for 3-fluoro vs. 120 min for 4-fluoro), linked to CYP3A4 oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.